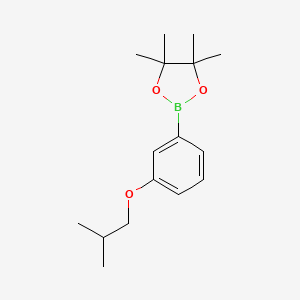
2-(3- Isobutoxyphenyl)-4,4,5,5-tetramethyl-1.3.2-dioxaborolane; 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Isobutoxyphenyl)-4,4,5,5-tetramethyl-1.3.2-dioxaborolane (97%) is an organoboron compound that has been extensively studied for its potential applications in organic synthesis and scientific research. This compound, also known as “IBP-TMD”, is a versatile reagent that has been used in a wide range of chemical transformations, including reduction, oxidation, and cyclization reactions. It has also been used as a catalyst in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. In addition, IBP-TMD has been investigated for its potential use in medical and biotechnological applications, such as gene therapy, drug delivery, and tissue engineering.
Mechanism of Action
Target of Action
It is known to be used as a reagent in chemical reactions, particularly in the borylation of arenes .
Mode of Action
This compound interacts with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is introduced into a molecule. In the case of arenes, this results in the formation of organoboron compounds .
Biochemical Pathways
The borylation of arenes can lead to the formation of various organoboron compounds, which have diverse applications in organic synthesis and medicinal chemistry .
Result of Action
The primary result of the action of this compound is the borylation of arenes, leading to the formation of organoboron compounds . These compounds have a wide range of applications in organic synthesis and medicinal chemistry.
Advantages and Limitations for Lab Experiments
IBP-TMD is a versatile reagent that can be used in a wide range of chemical reactions. It is simple and efficient to synthesize, and can be obtained in high yields. Furthermore, IBP-TMD is stable and can be stored for long periods of time. The main limitation of IBP-TMD is that it is a relatively expensive reagent, and may not be suitable for large-scale applications.
Future Directions
The potential applications of IBP-TMD are vast and varied. It has been investigated for its potential use in medical and biotechnological applications, such as gene therapy, drug delivery, and tissue engineering. In addition, IBP-TMD has been studied for its potential use in the development of new materials with unique properties, and may be useful in the synthesis of polymers and nanomaterials. Furthermore, IBP-TMD has been investigated for its potential use in the synthesis of pharmaceuticals and agrochemicals, and may be useful in the development of new drugs and pesticides. Finally, IBP-TMD has been studied for its potential use in the treatment of a variety of inflammatory diseases, and may be useful in the development of new treatments for these conditions.
Synthesis Methods
IBP-TMD can be synthesized via a two-step process. The first step involves the reaction of isobutoxyphenyl boronic acid with lithium diisopropylamide in tetrahydrofuran (THF) to form a boronate ester. The second step involves the reaction of the boronate ester with tetrabutyl ammonium fluoride in THF to form IBP-TMD. This synthesis method is simple and efficient, and can be used to obtain IBP-TMD in high yields.
Scientific Research Applications
IBP-TMD has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. In addition, IBP-TMD has been investigated for its potential use in medical and biotechnological applications, such as gene therapy, drug delivery, and tissue engineering. IBP-TMD has also been used in the synthesis of polymers and nanomaterials, and has been investigated for its potential use in the development of new materials with unique properties.
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-12(2)11-18-14-9-7-8-13(10-14)17-19-15(3,4)16(5,6)20-17/h7-10,12H,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNRUMKHSNHSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-Dioxaborolane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

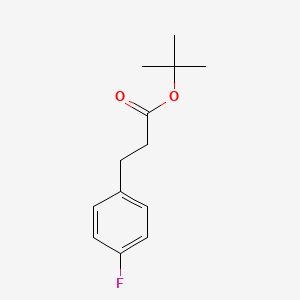
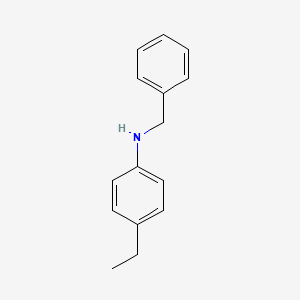
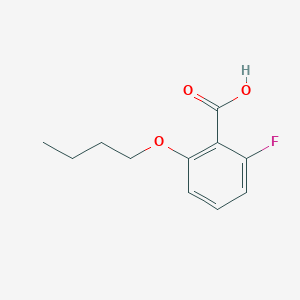
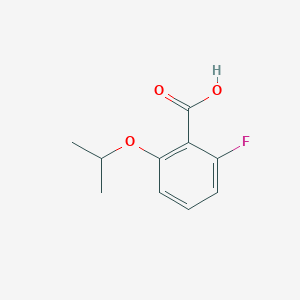

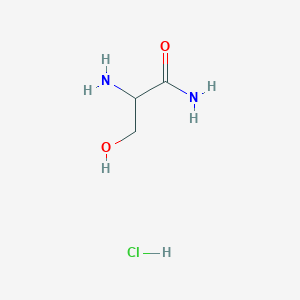



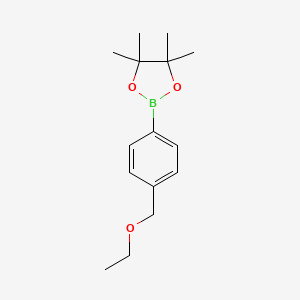
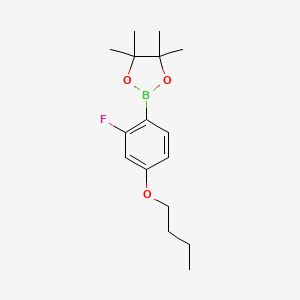

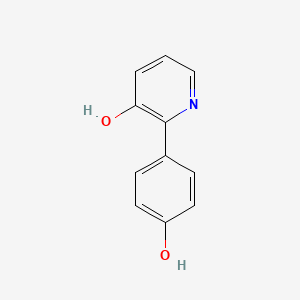
![3-(2H-Benzo[d][1,2,3]triazol-2-yl)propanoic acid](/img/structure/B6355354.png)